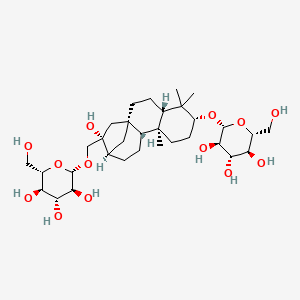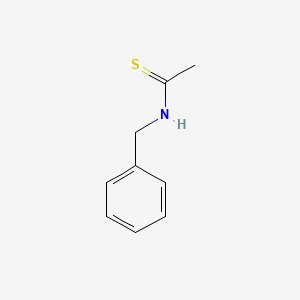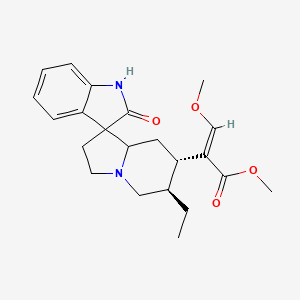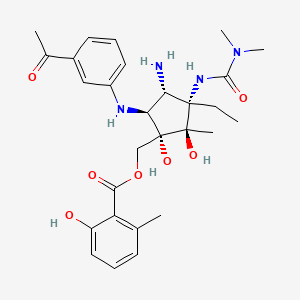![molecular formula C17H21N3O4S2 B1230548 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide](/img/structure/B1230548.png)
3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Screening This compound has been explored in the context of synthesizing bioactive molecules. For instance, Patel et al. (2009) synthesized various substituted benzothiazoles, including those comprising morpholine groups, for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, Sahin et al. (2012) worked on triazole derivatives containing morpholine moiety as antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Pharmacological Screening Yılmaz et al. (2015) synthesized indapamide derivatives, including those with morpholine groups, as pro-apoptotic anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015). This research demonstrates the potential of compounds with similar structures in cancer treatment.
Chemical Properties and Interactions Research on the chemical properties and interactions of similar compounds includes work by Rayes et al. (2010), who studied alkylation reactions at the benzo moiety of dimethoxybenzo[a]heptalenes with morpholin-4-yl groups (Rayes, Linden, Abou‐Hadeed, & Hansen, 2010). This research enhances understanding of chemical reactions and mechanisms involving morpholine groups.
Enzyme Inhibition Compounds with similar structures have been explored for their enzyme inhibition properties. For example, Supuran et al. (2013) examined aromatic sulfonamide inhibitors of carbonic anhydrases, including morpholinopropyl benzamide, indicating potential medical applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Material Science In material science, Liu et al. (2013) synthesized soluble fluorinated polyamides containing pyridine and sulfone moieties, including morpholinyl groups (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013). This demonstrates the compound's relevance in advanced material development.
Propiedades
Nombre del producto |
3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide |
|---|---|
Fórmula molecular |
C17H21N3O4S2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
3-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H21N3O4S2/c1-11-9-20(10-12(2)24-11)26(22,23)15-6-4-5-14(7-15)16(21)19-17-18-8-13(3)25-17/h4-8,11-12H,9-10H2,1-3H3,(H,18,19,21) |
Clave InChI |
QYEKUAKGOAYUDR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(S3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230473.png)
![5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1230474.png)
![1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1230477.png)



![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)


